molecular formula C3H8IN B14334213 3-Iodopropan-1-amine CAS No. 110300-07-7

3-Iodopropan-1-amine

Cat. No.: B14334213
CAS No.: 110300-07-7
M. Wt: 185.01 g/mol
InChI Key: FZSUKGFWZOUEJF-UHFFFAOYSA-N
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Description

3-Iodopropan-1-amine (CAS: 1072-65-7) is a primary alkyl amine with a molecular formula of C₃H₈IN. It features an iodine atom at the third carbon of the propane chain, which significantly influences its chemical reactivity and applications. This compound is primarily utilized as a precursor in organic synthesis, particularly for quaternary ammonium salts. The iodine substituent acts as a leaving group, making it valuable in nucleophilic substitution reactions.

Properties

IUPAC Name

3-iodopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8IN/c4-2-1-3-5/h1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSUKGFWZOUEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611293
Record name 3-Iodopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110300-07-7
Record name 3-Iodopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution: One common method for preparing 3-Iodopropan-1-amine involves the nucleophilic substitution of 3-chloropropan-1-amine with sodium iodide in acetone. The reaction proceeds via the displacement of the chlorine atom by the iodide ion.

    [ \text{Cl-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaI} \rightarrow \text{I-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaCl} ]

  • Industrial Production Methods: Industrially, this compound can be synthesized through the iodination of propan-1-amine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve controlled temperatures and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 3-Iodopropan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles, depending on the oxidizing agent used.

  • Reduction: The compound can be reduced to form 3-aminopropane by using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as hydroxide ions to form 3-aminopropanol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium cyanide (KCN).

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: 3-Iodopropan-1-amine is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amides.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

Industry:

Mechanism of Action

The mechanism of action of 3-Iodopropan-1-amine involves its reactivity as a nucleophile due to the presence of the amino group. The iodine atom can be easily displaced in substitution reactions, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-iodopropan-1-amine with structurally related amines, emphasizing substituent-driven differences:

Compound Name Molecular Formula Substituent/Functional Group Key Properties/Applications Reference
This compound C₃H₈IN -I at C3 Precursor for quaternary ammonium salts; iodine enhances leaving group ability
3-(Adamantan-1-yl)propan-1-amine C₁₃H₂₁N Adamantane at C3 Bulky hydrophobic group; used in synthesizing heterocyclic derivatives (e.g., isoselenocyanates)
3,3-Dimethoxypropan-1-amine C₅H₁₃NO₂ -OCH₃ at C3 Dimethoxy group increases polarity; potential use in pharmaceuticals (details limited)
3-(Aziridin-1-yl)propan-1-amine C₅H₁₂N₂ Aziridine (3-membered ring) Reactive heterocycle; applications in drug intermediates or polymer chemistry
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine C₈H₁₀ClN₂O Chloropyridinyloxy at C3 Likely bioactive; used in pharmaceutical intermediates (e.g., kinase inhibitors)

Reactivity and Stability

  • This compound : The iodine atom facilitates nucleophilic substitution (e.g., in quaternary salt synthesis ). However, the C-I bond is photosensitive and may degrade under UV light, requiring storage in dark conditions.
  • 3-(Adamantan-1-yl)propan-1-amine : The adamantane group imparts steric hindrance, slowing reaction kinetics but enhancing thermal stability .
  • 3-(Aziridin-1-yl)propan-1-amine : The strained aziridine ring increases reactivity in ring-opening reactions, useful for crosslinking or polymer synthesis .

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